[2-(Acetyloxymethyl)-3-oxobutyl] acetate
Description
[2-(Acetyloxymethyl)-3-oxobutyl] acetate is a structurally complex ester characterized by an acetyloxymethyl group at position 2 and a 3-oxo group on the butyl chain. This compound is primarily associated with pharmaceutical intermediates, particularly in antiviral prodrugs, where its acetylated groups enhance bioavailability or stability .
Properties
CAS No. |
5400-83-9 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
[2-(acetyloxymethyl)-3-oxobutyl] acetate |
InChI |
InChI=1S/C9H14O5/c1-6(10)9(4-13-7(2)11)5-14-8(3)12/h9H,4-5H2,1-3H3 |
InChI Key |
SQCZVEFHJUHKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyloxymethyl)-3-oxobutyl] acetate typically involves the esterification of 2-(hydroxymethyl)-3-oxobutyl acetate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
[2-(Acetyloxymethyl)-3-oxobutyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
[2-(Acetyloxymethyl)-3-oxobutyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(Acetyloxymethyl)-3-oxobutyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. This can lead to changes in cellular processes and physiological effects.
Comparison with Similar Compounds
Research Findings and Challenges
- Bioactivity : Derivatives like Famciclovir demonstrate that acetyloxymethyl groups enhance drug delivery, suggesting the target compound’s utility in prodrug development .
- Synthetic Challenges : Multi-step syntheses and purification difficulties (e.g., separating isomers) are common in complex esters, as seen in enzymatic resolution methods .
- Stability Issues : Hydrolysis under acidic/basic conditions may limit shelf life, necessitating controlled storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
